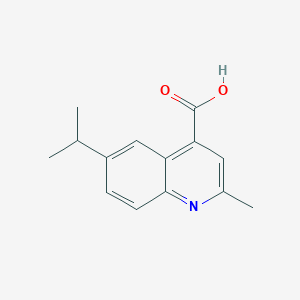

6-Isopropyl-2-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQA) is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol .

Molecular Structure Analysis

The molecular structure of IMQA consists of a quinoline core with an isopropyl group at the 6-position and a methyl group at the 2-position . The carboxylic acid functional group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of IMQA include a molecular weight of 229.27 g/mol and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antioxidant Activity and Therapeutic Roles

Phenolic acids like Chlorogenic Acid (CGA) are known for their extensive range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA, a dietary polyphenol found in green coffee extracts and tea, has been shown to modulate lipid metabolism and glucose in metabolic disorders, offering potential for treating diseases like cardiovascular disease and diabetes (M. Naveed et al., 2018).

Analytical Methods for Antioxidant Activity

The study of antioxidants in various fields, including medicine, has led to the development of critical analytical methods for determining antioxidant activity. Techniques such as ORAC, HORAC, TRAP, and TOSC tests have been applied in antioxidant analysis, highlighting the importance of understanding chemical reactions and kinetics in assessing the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).

Isoquinoline Alkaloids in Pharmacology

Research on natural isoquinoline alkaloids and their N-oxides has uncovered over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These compounds' structure-activity relationships (SAR) suggest new possible applications in drug discovery, emphasizing isoquinoline alkaloids as a significant source of leads for therapeutic development (V. Dembitsky et al., 2015).

Therapeutic Potential of Isoquinoline Derivatives

Isoquinoline derivatives have been identified for their less known biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. The expansive review of isoquinoline and its synthetic derivatives underscores their significance in developing novel pharmacotherapeutic applications (K. Danao et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have shown both utility and inhibitory effects in biotechnological applications, highlighting the complex interaction between these compounds and microbial biocatalysts. Understanding how carboxylic acids affect microbial cell membranes and internal pH can aid in developing more robust strains for industrial applications (L. Jarboe et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 6-Isopropyl-2-methylquinoline-4-carboxylic acid are currently unknown. This compound is a quinoline derivative, and quinolines have been known to interact with a wide range of biological targets . .

Mode of Action

The mode of action of this compound is not well-documented. As a quinoline derivative, it may share some of the interactions common to other quinolines. Quinolines often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . .

Biochemical Pathways

Quinolines are known to affect a variety of biochemical pathways, depending on their specific targets . .

Biochemical Analysis

Biochemical Properties

6-Isopropyl-2-methylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation . For example, the compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, although some changes in cellular responses may occur with prolonged exposure . These findings are important for determining the compound’s suitability for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in the oxidation of the compound, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to specific organelles, such as the mitochondria, where it may exert its effects on cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCKQOKPSSPILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)